
Podophyllotoxinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Podophyllotoxinone is a naturally occurring aryltetralin lignan derived from the roots and rhizomes of Podophyllum species, such as Podophyllum peltatum (American mayapple) and Sinopodophyllum hexandrum (Himalayan mayapple) . This compound is known for its significant pharmacological properties, particularly its antitumor and antiviral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Podophyllotoxinone can be synthesized through various chemical routes. One common method involves the oxidation of podophyllotoxin using reagents such as potassium permanganate or chromium trioxide . The reaction typically occurs under acidic conditions, leading to the formation of this compound.
Industrial Production Methods: Industrial production of this compound often involves the extraction of podophyllotoxin from plant sources, followed by chemical modification. The extraction process includes solvent extraction, purification, and crystallization . The extracted podophyllotoxin is then subjected to oxidation reactions to produce this compound.
Chemical Reactions Analysis
Types of Reactions: Podophyllotoxinone undergoes various chemical reactions, including:
Oxidation: Conversion of podophyllotoxin to this compound using oxidizing agents.
Reduction: Reduction of this compound to its corresponding alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.
Reduction: Sodium borohydride, methanol as a solvent.
Substitution: Various organic reagents depending on the desired functional group.
Major Products:
Oxidation: this compound.
Reduction: Corresponding alcohol derivatives.
Substitution: Functionalized this compound derivatives.
Scientific Research Applications
Podophyllotoxinone has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of various derivatives with enhanced pharmacological properties.
Biology: Studied for its effects on cellular processes, including cell cycle regulation and apoptosis.
Medicine: Investigated for its antitumor and antiviral activities.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
Podophyllotoxinone exerts its effects primarily through the inhibition of tubulin polymerization and DNA topoisomerase II . By binding to these molecular targets, this compound disrupts microtubule assembly and DNA replication, leading to cell cycle arrest and apoptosis . This mechanism is particularly effective against rapidly dividing cancer cells .
Comparison with Similar Compounds
Podophyllotoxinone is often compared with other aryltetralin lignans, such as:
Podophyllotoxin: The parent compound from which this compound is derived.
Etoposide: A semisynthetic derivative of podophyllotoxin used as a chemotherapeutic agent.
Teniposide: Another semisynthetic derivative with similar applications to etoposide.
Uniqueness: this compound is unique due to its specific molecular structure, which allows for targeted interactions with tubulin and DNA topoisomerase II . This specificity contributes to its potent antitumor and antiviral activities .
Properties
Molecular Formula |
C18H18O8 |
|---|---|
Molecular Weight |
362.3 g/mol |
IUPAC Name |
(4aR,7aR,8R)-8-(3,4,5-trimethoxyphenyl)-4a,5,7a,8-tetrahydrofuro[3,4-f][1,3]benzodioxole-4,7-dione |
InChI |
InChI=1S/C18H18O8/c1-21-10-4-8(5-11(22-2)15(10)23-3)12-13-9(6-24-18(13)20)14(19)17-16(12)25-7-26-17/h4-5,9,12-13H,6-7H2,1-3H3/t9-,12-,13-/m0/s1 |
InChI Key |
MEXPOKORNGUXFW-XDTLVQLUSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3[C@H](COC3=O)C(=O)C4=C2OCO4 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(=O)C4=C2OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


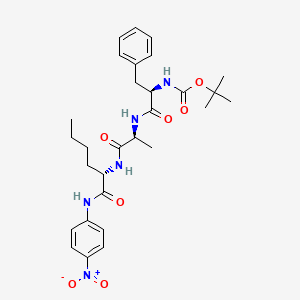
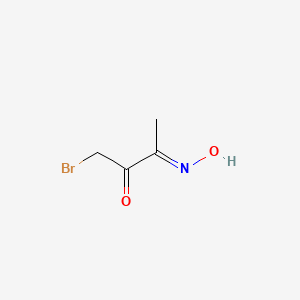
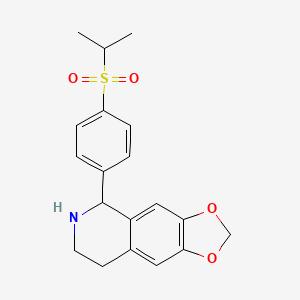

![4,4'-[(1,3-Dioxopropane-1,3-diyl)bis(oxy)]dibutanoic acid](/img/structure/B13820655.png)
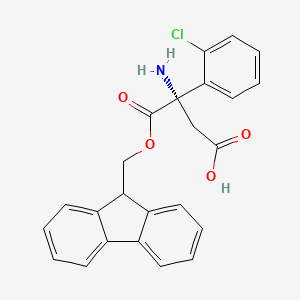
![1H-Pyrazolo[3,4-b]quinoxaline,3-methyl-(9CI)](/img/structure/B13820669.png)
![N'-[(E)-(5-bromoindol-3-ylidene)methyl]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B13820679.png)

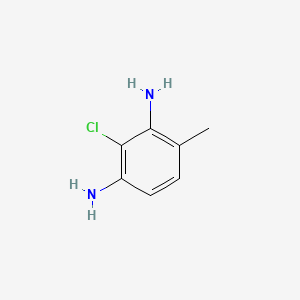
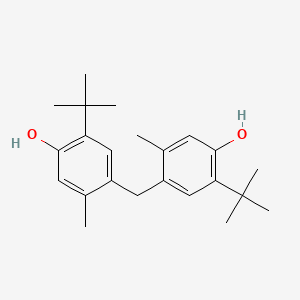
![4-(Hydroxymethyl)phenyl methyl Sulfide; 4-(Methylmercapto)benzyl alcohol; 4-(Methylthio)benzyl alcohol; 4-Methylsulfanylbenzyl alcohol; [4-(Methylsulfanyl)phenyl]methanol; p-(Methylthio)benzyl alcohol](/img/structure/B13820699.png)
![4-(2-Fluoro-phenyl)-7-methyl-2,2-bis-trifluoromethyl-2H-pyrido[1,2-a][1,3,5]triazine](/img/structure/B13820706.png)
![3-Methyl-8-cinnamoyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B13820707.png)
